molecular formula C11H9NO2 B130185 Quinolin-8-yl-acetic acid CAS No. 152150-04-4

Quinolin-8-yl-acetic acid

Cat. No.: B130185
CAS No.: 152150-04-4
M. Wt: 187.19 g/mol
InChI Key: HXXDDZQNKIORGO-UHFFFAOYSA-N
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Description

Quinolin-8-yl-acetic acid is a chemical compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. . This compound, in particular, has garnered interest for its unique structure and potential therapeutic applications.

Scientific Research Applications

Quinolin-8-yl-acetic acid has a wide range of applications in scientific research:

Safety and Hazards

Quinolin-8-yl-acetic acid is considered harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it should be handled with care, preferably in a well-ventilated area .

Future Directions

Quinoline and its derivatives, including quinolin-8-yl-acetic acid, have a wide range of biological and pharmaceutical activities . Therefore, future research may focus on further exploring these activities and developing new synthesis methods to overcome the drawbacks of current syntheses and reduce their environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-yl-acetic acid typically involves the reaction of quinoline derivatives with acetic acid or its derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an α-methylene ketone in the presence of an acid catalyst . Another method involves the Pfitzinger reaction, where isatin reacts with an α-methylene ketone under basic conditions to form the quinoline ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts such as sulfuric acid or hydrochloric acid is common to facilitate the condensation reactions. Additionally, solvent-free conditions or the use of green solvents like ethanol are explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Quinolin-8-yl-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinolinic acid derivatives.

    Reduction: Quinolin-8-yl-ethanol.

    Substitution: Halogenated quinoline derivatives.

Comparison with Similar Compounds

    Quinolinic Acid: Known for its neurotoxic properties and involvement in neurodegenerative diseases.

    8-Hydroxyquinoline: Used as a chelating agent and has antimicrobial properties.

    Quinoline-2-carboxylic Acid: Studied for its potential as an anticancer agent.

Uniqueness: Quinolin-8-yl-acetic acid stands out due to its unique acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives

Properties

IUPAC Name

2-quinolin-8-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10(14)7-9-4-1-3-8-5-2-6-12-11(8)9/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXDDZQNKIORGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585421
Record name (Quinolin-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152150-04-4
Record name (Quinolin-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-8-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound (278 mg) was prepared from 8-bromoquinoline (3.0 g, 14.5 mmol) according to protocol P above. LCMS (0.05% TFA): [M+1]+ 188.1. 1H-NMR (CD3OD, 400 MHz): δ 9.01 (d, 1H, J=3.6Hz), 8.72(d, 1H, J=6.4Hz), 8.06 (d, 1H, J=6.8Hz), 7.87 (d, 1H, J=5.6Hz),7.77 (m, 2H), 4.31 (s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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